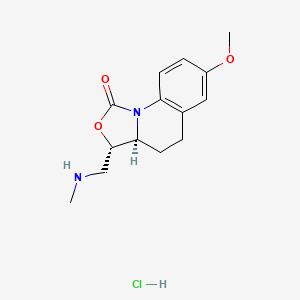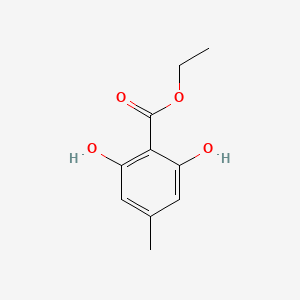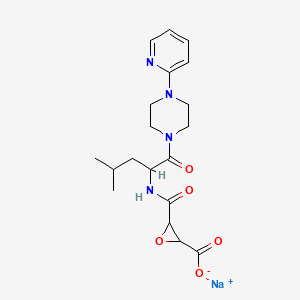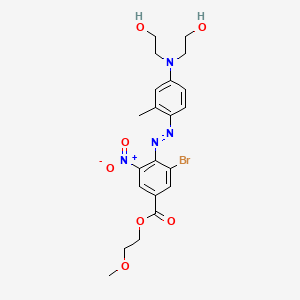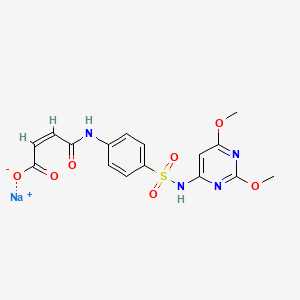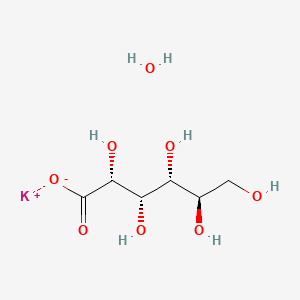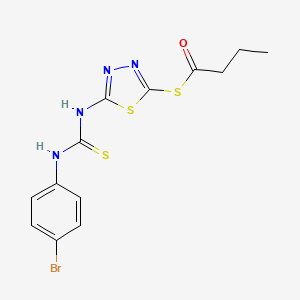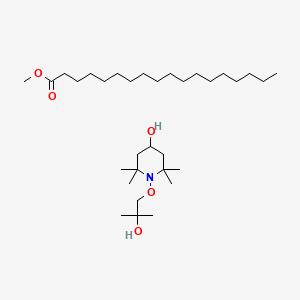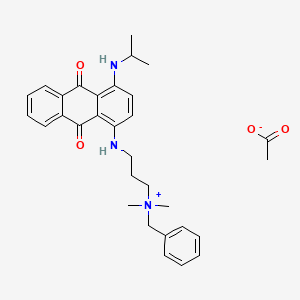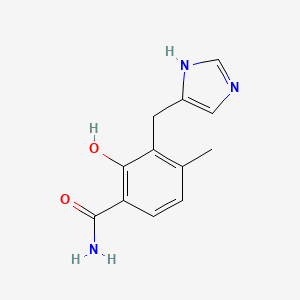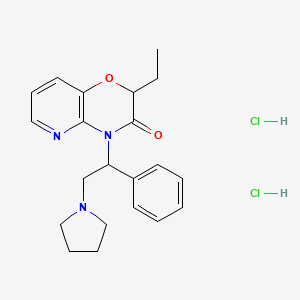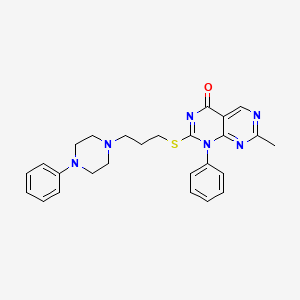
Pyrimido(4,5-d)pyrimidin-4(1H)-one, 7-methyl-1-phenyl-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido(4,5-d)pyrimidin-4(1H)-one, 7-methyl-1-phenyl-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-: is a complex organic compound that belongs to the class of pyrimidopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido(4,5-d)pyrimidin-4(1H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrimidopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as methyl, phenyl, and piperazinyl groups through nucleophilic or electrophilic substitution reactions.
Thioether Formation: Incorporation of the thioether linkage via thiol-ene reactions or other sulfur-based chemistry.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: Various substitution reactions can occur, including halogenation, alkylation, and acylation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in metabolic pathways.
Receptor Binding: Interaction with biological receptors, influencing cellular signaling pathways.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases such as cancer, infections, and neurological disorders.
Industry
Agriculture: Use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of pyrimido(4,5-d)pyrimidin-4(1H)-one derivatives typically involves:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of signaling pathways, such as kinase pathways, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives: Compounds with similar core structures but different substituents.
Thioether-Linked Compounds: Other compounds containing thioether linkages with varying biological activities.
Uniqueness
The uniqueness of pyrimido(4,5-d)pyrimidin-4(1H)-one, 7-methyl-1-phenyl-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
特性
CAS番号 |
142287-37-4 |
|---|---|
分子式 |
C26H28N6OS |
分子量 |
472.6 g/mol |
IUPAC名 |
7-methyl-1-phenyl-2-[3-(4-phenylpiperazin-1-yl)propylsulfanyl]pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H28N6OS/c1-20-27-19-23-24(28-20)32(22-11-6-3-7-12-22)26(29-25(23)33)34-18-8-13-30-14-16-31(17-15-30)21-9-4-2-5-10-21/h2-7,9-12,19H,8,13-18H2,1H3 |
InChIキー |
AXCVDDMKLXLCRV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C2C(=N1)N(C(=NC2=O)SCCCN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



